

A Comparative Analysis of the Metabolic Effects of 5-PAHSA and Its Enantiomers

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Compound of Interest

Compound Name: 5-Pahsa

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An Objective Guide for Researchers and Drug Development Professionals

The novel lipid molecule 5-palmitic acid-hydroxystearic acid (**5-PAHSA**) has garnered significant attention in metabolic research for its potential therapeutic effects on glucose homeostasis and insulin sensitivity. As a chiral molecule, **5-PAHSA** exists as two enantiomers: 5R-PAHSA and 5S-PAHSA. This guide provides a comprehensive comparison of the metabolic effects of racemic **5-PAHSA** and the emerging, albeit limited, data on its individual enantiomers. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds.

Summary of Metabolic Effects: In Vitro and In Vivo Evidence

The metabolic effects of **5-PAHSA** have been investigated in various models, with some studies reporting beneficial outcomes while others find no significant impact. This discrepancy may be attributable to differences in experimental models, dosages, and administration routes. A critical gap in the current body of research is the limited number of studies directly comparing the activity of the individual 5R and 5S enantiomers with the racemic mixture.

In Vitro Glucose Uptake

Table 1: Comparison of In Vitro Effects on Glucose Uptake in Adipocytes

Compound	Cell Line	Concentration	Effect on Glucose Uptake	Key Findings
Racemic 5-PAHSA	3T3-L1 adipocytes	10 μ M	Increased	Significantly enhanced insulin-stimulated glucose uptake. [1]
Racemic 5-PAHSA	3T3-L1 adipocytes	Not specified	No significant increase	Did not increase basal or insulin-stimulated glucose uptake. [2]
5R-PAHSA	Not specified	Not specified	No significant increase	No significant effect on glucose uptake was observed. [2]
5S-PAHSA	Not specified	Not specified	No significant increase	No significant effect on glucose uptake was observed. [2]

In Vivo Glucose Tolerance and Insulin Sensitivity

Table 2: Comparison of In Vivo Metabolic Effects in Rodent Models

Compound	Animal Model	Dosing Regimen	Effect on Glucose Tolerance	Effect on Insulin Sensitivity
Racemic 5-PAHSA	High-Fat Diet (HFD)-fed mice	Acute oral gavage	Improved	Not Assessed
Racemic 5-PAHSA	HFD-fed mice	Chronic administration	Improved	Improved
Racemic 5-PAHSA	db/db mice	Chronic oral administration	No improvement	No improvement
Racemic 5-PAHSA & Enantiomers	Diet-induced obese mice	Acute and subchronic treatment	No significant improvement	Not Assessed

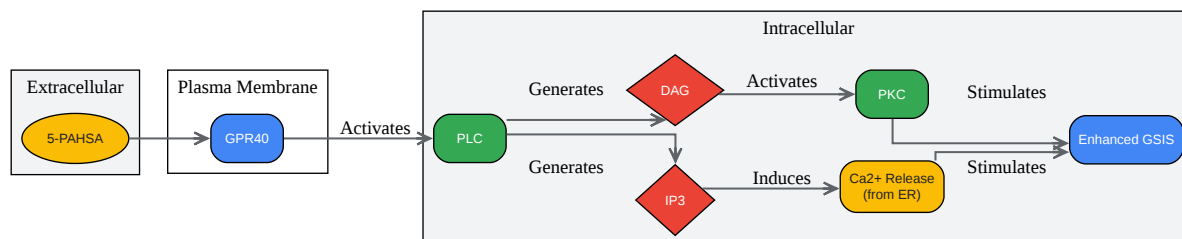
It is noteworthy that one study reported that neither racemic **5-PAHSA** nor its enantiomers improved glucose control in diet-induced obese mice[2]. This contrasts with other studies that have shown positive metabolic effects of the racemic mixture.

Signaling Pathways

The metabolic effects of **5-PAHSA** are believed to be mediated through the activation of key signaling pathways, primarily involving G-protein coupled receptor 40 (GPR40) and AMP-activated protein kinase (AMPK).

GPR40 Signaling Pathway

5-PAHSA has been identified as an agonist of GPR40, a receptor predominantly expressed in pancreatic β -cells and enteroendocrine cells. Activation of GPR40 is linked to enhanced glucose-stimulated insulin secretion (GSIS).

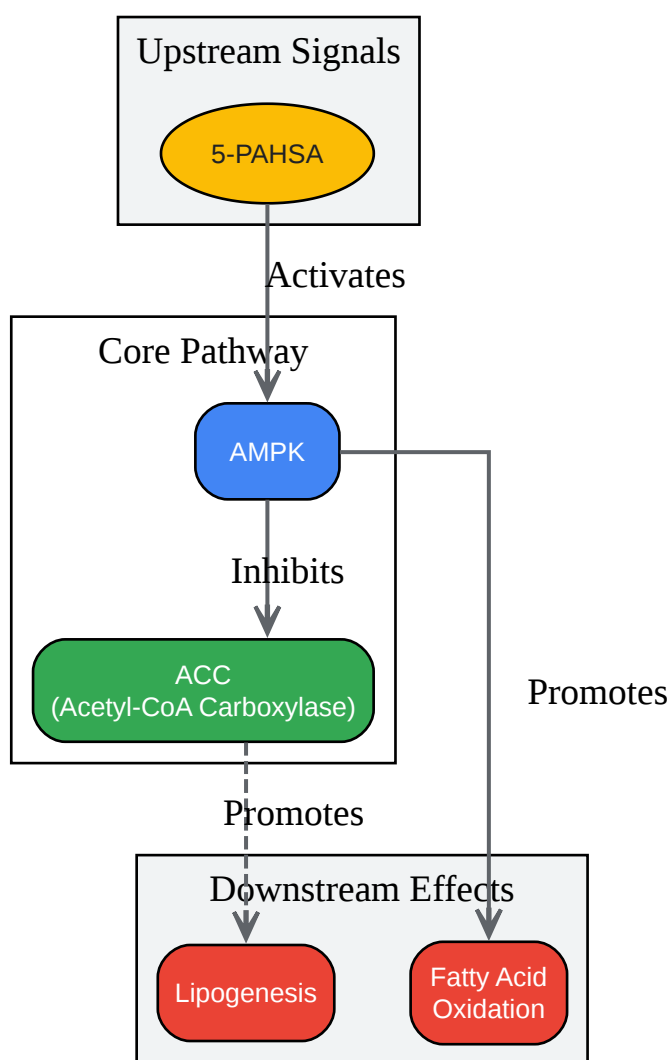


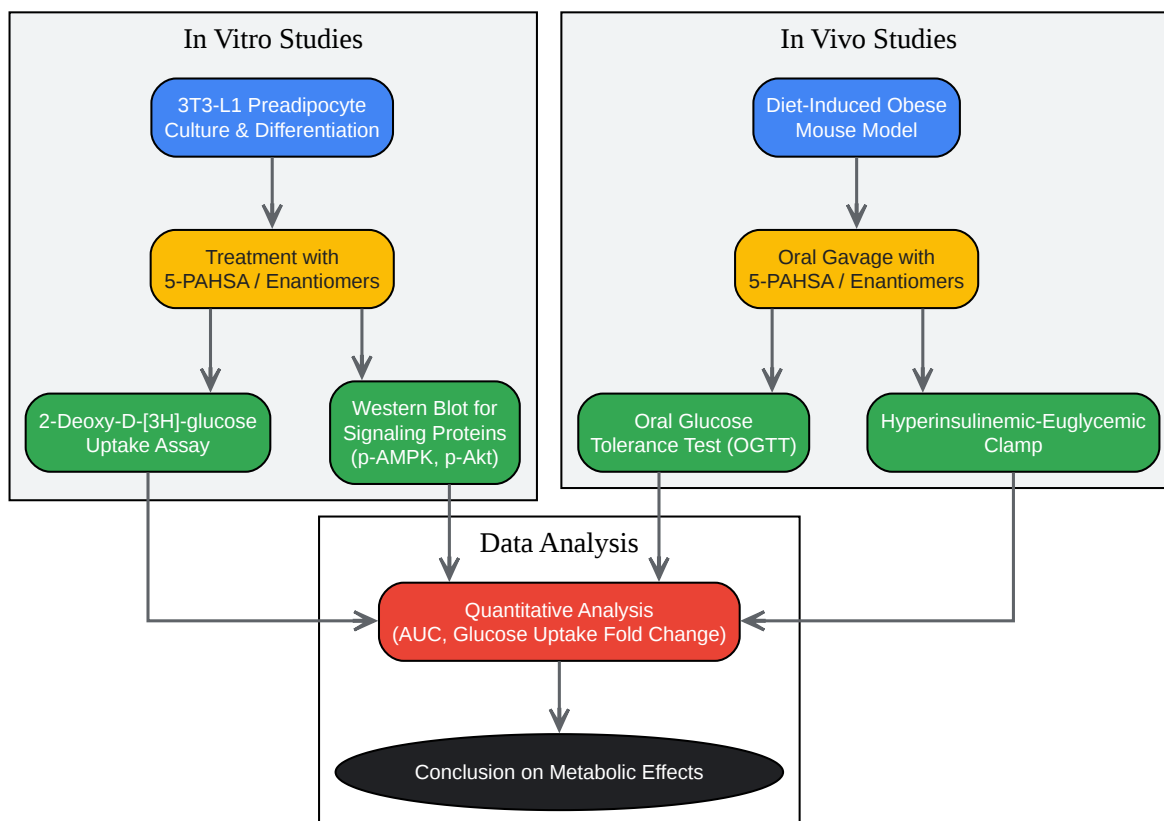
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GPR40 Signaling Pathway for **5-PAHSA**.

AMPK Signaling Pathway

In some cellular contexts, **5-PAHSA** has been shown to activate AMPK, a central regulator of cellular energy homeostasis. However, the beneficial effects of **5-PAHSA** on lipid metabolism were abolished under high glucose conditions, which was associated with decreased phosphorylation of AMPK.





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